molecular formula C14H11BO5 B3332582 Crisaborole acid impurity CAS No. 906673-43-6

Crisaborole acid impurity

Cat. No.: B3332582
CAS No.: 906673-43-6
M. Wt: 270.05 g/mol
InChI Key: BYVNFPQXJOQGEM-UHFFFAOYSA-N
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Description

Crisaborole acid impurity is a byproduct formed during the synthesis of crisaborole, a non-steroidal topical phosphodiesterase-4 inhibitor used for the treatment of mild to moderate atopic dermatitis. The chemical structure of crisaborole is 4-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]benzonitrile . This impurity can affect the purity and efficacy of the final pharmaceutical product, making its identification and control crucial in the manufacturing process.

Mechanism of Action

Target of Action

Crisaborole, also known as AU6S2S58KT or 4-(1-Hydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-5-yloxy)-benzoic acid, primarily targets the phosphodiesterase 4 (PDE4) enzyme . This enzyme is a key regulator of inflammatory cytokine production and is expressed in keratinocytes and immune cells .

Mode of Action

Crisaborole inhibits PDE4, leading to elevated levels of cyclic adenosine monophosphate (cAMP) . The increase in cAMP levels results in a reduction of inflammation in the skin, thereby improving disease severity and reducing the risk of infection .

Biochemical Pathways

The inhibition of PDE4 by Crisaborole affects the cAMP-dependent pathway . This pathway plays a crucial role in the regulation of inflammation. By increasing cAMP levels, Crisaborole mediates an anti-inflammatory effect on almost all inflammatory cells .

Pharmacokinetics

Among these, 5-(4-cyanophenoxy)-2-hydroxyl benzoic acid (produced by oxidation) and AN7602-sulfate (produced by sulfation) were major circulating components .

Result of Action

The result of Crisaborole’s action is the improvement of disease severity, reduction of the risk of infection, and reduction of signs and symptoms in patients 2 years old and older . It reduces local inflammation in the skin and prevents further exacerbation of the disease .

Action Environment

Crisaborole is highly susceptible to degrade under acid, base, neutral (hydrolytic), and thermal stress conditions, but is stable to oxidation and photolysis (UV light) . The magnitude of drug degradation measured was in the range of acid > base > neutral > thermal . This suggests that the environment in which Crisaborole is stored and used can significantly influence its action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Crisaborole acid impurity plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with phosphodiesterase-4 (PDE4), an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases the levels of cAMP within cells, which can modulate inflammatory responses. Additionally, it interacts with cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (IL-4, IL-5, IL-13), influencing their production and release .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting PDE4, it can reduce the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses in skin cells. This compound also affects the phosphorylation of cAMP response element-binding protein (CREB) in monocytes and reduces the phosphorylation of extracellular signal-regulated kinases (ERK) in T cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to the catalytic domain of PDE4, inhibiting its activity and leading to increased cAMP levels. This inhibition affects various downstream signaling pathways, resulting in changes in gene expression. The compound also interacts with other enzymes and proteins, modulating their activity and contributing to its overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under various conditions, but its activity may decrease over extended periods. Long-term exposure to this compound in vitro and in vivo has demonstrated sustained anti-inflammatory effects, although the exact duration of these effects can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively reduces inflammation without causing significant adverse effects. At higher doses, there may be threshold effects, including potential toxicity and adverse reactions. Studies have indicated that while the compound is generally well-tolerated, excessive dosages can lead to undesirable outcomes, emphasizing the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a role in its metabolism and clearance from the body. The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its influence on various biochemical processes. These interactions are crucial for understanding its pharmacokinetics and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. It is transported across cell membranes by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues. These interactions are vital for its therapeutic efficacy, as they determine the compound’s bioavailability and distribution within the body .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It is directed to particular compartments or organelles within cells through targeting signals and post-translational modifications. This localization is crucial for its interaction with target biomolecules and its overall biochemical effects. Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of crisaborole involves several steps, including the protection and deprotection of functional groups, cyclization, and purification. One common synthetic route includes the deprotection and cyclization of a precursor compound in the presence of a suitable acid and solvent . The reaction conditions, such as temperature, pH, and solvent choice, are optimized to minimize the formation of impurities, including crisaborole acid impurity.

Industrial Production Methods

In industrial settings, the production of crisaborole is scaled up using large reactors and continuous flow systems. The process involves stringent quality control measures to ensure the purity of the final product. High-performance liquid chromatography (HPLC) is often used to monitor the levels of this compound and other byproducts during the manufacturing process .

Chemical Reactions Analysis

Types of Reactions

Crisaborole acid impurity can undergo various chemical reactions, including:

    Oxidation: Exposure to oxidizing agents can lead to the formation of oxidized derivatives.

    Reduction: Reducing agents can convert the impurity into different reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the impurity’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds. Substitution reactions can introduce various functional groups into the impurity’s structure .

Scientific Research Applications

Crisaborole acid impurity has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to crisaborole acid impurity include:

Uniqueness

This compound is unique due to its specific formation during the synthesis of crisaborole. Unlike other impurities, it closely resembles the parent compound in structure, which can complicate its separation and identification. Its presence can significantly impact the purity and efficacy of the final pharmaceutical product, making its control essential in the manufacturing process .

Properties

IUPAC Name

4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BO5/c16-14(17)9-1-3-11(4-2-9)20-12-5-6-13-10(7-12)8-19-15(13)18/h1-7,18H,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVNFPQXJOQGEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2)OC3=CC=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906673-43-6
Record name 4-((1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906673436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]benzoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AU6S2S58KT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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